2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole
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Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that contains both pyrrole and thiazole rings
Mechanism of Action
Target of Action
The primary targets of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in bacterial growth and replication, making them attractive targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by binding to the active sites of DHFR and enoyl ACP reductase . This binding inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is essential for the production of bacterial cell membranes .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By inhibiting the activity of DHFR and enoyl ACP reductase, the compound disrupts essential biochemical processes, leading to the death of the bacteria . In addition, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature range, typically between 100°C and 200°C, for a set duration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions often require specific catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully or partially reduced derivatives.
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Shares the pyrrole ring but lacks the thiazole moiety.
1,3-Thiazole: Contains the thiazole ring but lacks the pyrrole component.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: A related compound with additional functional groups that enhance its biological activity.
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-thiazole is unique due to the combination of pyrrole and thiazole rings in its structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-7-3-4-8(2)11(7)9-10-5-6-12-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBSNIJSWRBGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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